
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound is characterized by its integration of piperidinyl and thiadiazolyl moieties, suggesting a complex interplay of heterocyclic chemistry. Such compounds often exhibit significant biological or physicochemical properties, making them of interest in fields ranging from medicinal chemistry to material science.
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multistep organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For example, a study on the synthesis of related pyridazinone derivatives as TRPV4 antagonists highlights the strategic modification of molecular fragments to enhance biological activity, showcasing the intricacy of synthesizing such molecules (Tsuno et al., 2017).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like X-ray diffraction, NMR spectroscopy, and molecular modeling. The crystal structure analysis of related compounds, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, reveals details about the conformation, bonding interactions, and spatial arrangement of atoms within the molecule (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactivity and interaction with biological targets or other chemicals depend significantly on the functional groups present. The addition of fluorine atoms or other substituents can dramatically alter a compound's reactivity, as seen in studies where modifications lead to varied biological activities or binding affinities (Lefranc et al., 2013).
科学的研究の応用
Chemical Synthesis and Heterocyclic Compound Studies The compound , due to its complex structure, is likely to be a part of studies focusing on heterocyclic compounds, which are rings composed of atoms of at least two different elements, usually carbon along with nitrogen, oxygen, or sulfur. These structures are foundational in the development of pharmaceuticals due to their diverse biological activities. For example, research on 1,2-Oxazines and related compounds discusses the synthesis and applications of oxazines, which are related to the chemical structure of interest, highlighting their importance in creating chiral synthons and their general reactions in various syntheses (Sainsbury, 1991).
Pharmacological Activities Compounds with structural similarities to the one mentioned often exhibit a wide range of biological activities. For instance, recent studies on phenothiazines have uncovered over 50 main structures with significant antibacterial, anticancer, and antiviral properties, among others. These activities are attributed to the pharmacophoric substituents' interactions with biological systems, demonstrating the potential for compounds like the one to serve as a basis for developing new medications with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Central Nervous System (CNS) Acting Drugs Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have been identified as promising leads for synthesizing compounds with CNS activity. This includes a broad spectrum of effects, from depression to euphoria and convulsion, demonstrating the potential for complex heterocyclic compounds to contribute to new CNS medications (Saganuwan, 2017).
Antibacterial and Antifungal Applications Research into oxazolidinones, which share a heterocyclic framework with the queried compound, reveals their unique mechanism of protein synthesis inhibition and bacteriostatic activity against critical human pathogens. This underscores the potential for structurally complex compounds to yield new antimicrobial agents with novel mechanisms of action and broad-spectrum activity (Diekema & Jones, 2000).
Drug Development Insights The discussion on piperazine derivatives emphasizes the significance of heterocyclic scaffolds in drug design, showcasing a variety of therapeutic uses from CNS agents to anticancer and anti-inflammatory profiles. This highlights the potential of the given compound to serve as a foundation for the rational design of drugs across a spectrum of diseases (Rathi, Syed, Shin, & Patel, 2016).
特性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-5-13-15(24-20-18-13)16(22)21-9-4-6-12(10-21)23-14-8-7-11(2)17-19-14/h7-8,12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISGVJWXADGDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

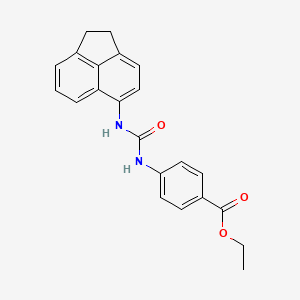
![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)
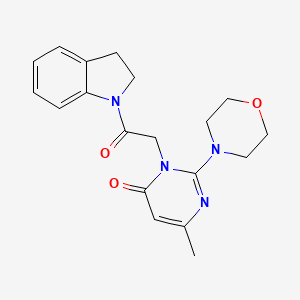
![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)

![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)
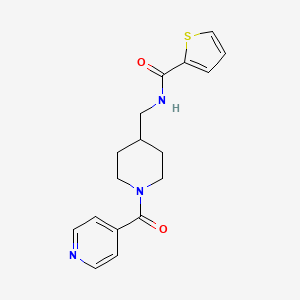
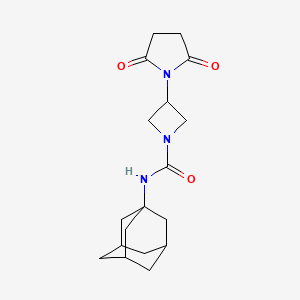
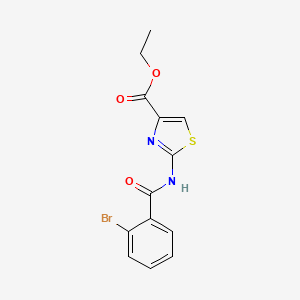
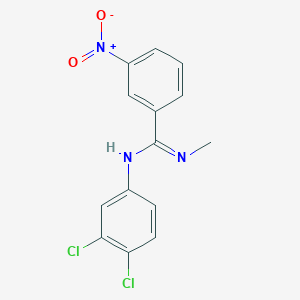
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)